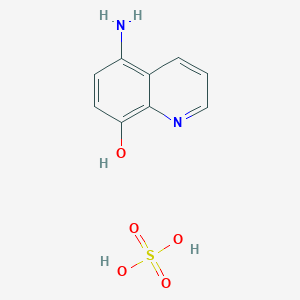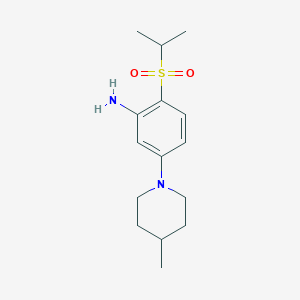
(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group, along with a propenoic acid moiety. The (E)-configuration indicates the geometric isomerism around the double bond in the propenoic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the chlorine, cyclopropyl, and methyl substituents. The final step involves the formation of the propenoic acid moiety through a Wittig reaction or a similar olefination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(5-chloro-3-methylpyrazol-4-yl)prop-2-enoic acid: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
(E)-3-(5-chloro-3-cyclopropylpyrazol-4-yl)prop-2-enoic acid: Lacks the methyl group, potentially altering its properties.
(E)-3-(5-chloro-1-methylpyrazol-4-yl)prop-2-enoic acid: Lacks the cyclopropyl group, which may influence its overall behavior.
Uniqueness
(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid is unique due to the presence of both the cyclopropyl and methyl groups on the pyrazole ring. These substituents can significantly impact the compound’s chemical reactivity, stability, and biological activity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
(E)-3-(5-chloro-3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-13-10(11)7(4-5-8(14)15)9(12-13)6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMIBFVRUDNVQZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CC2)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2CC2)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine;hydrobromide](/img/structure/B8038869.png)
![Carbonic acid;2-[2-(4-fluorophenyl)ethyl]guanidine](/img/structure/B8038879.png)



![2-[3-(Aminomethyl)piperidin-1-yl]ethanol;sulfuric acid](/img/structure/B8038906.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]ethanol;hydrochloride](/img/structure/B8038921.png)






